molecular formula C18H20ClNO2 B2698350 N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide CAS No. 923777-57-5

N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide

Cat. No.: B2698350
CAS No.: 923777-57-5
M. Wt: 317.81
InChI Key: SXSXHGIGLYIYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide is a chloroacetamide derivative characterized by a benzyloxy-substituted phenylmethyl group attached to the nitrogen atom of the acetamide backbone. This compound’s structural features position it within a broader class of bioactive acetamides, often explored for antimicrobial, antifungal, or enzyme-inhibitory activities .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-ethyl-N-[(4-phenylmethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-2-20(18(21)12-19)13-15-8-10-17(11-9-15)22-14-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSXHGIGLYIYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide typically involves the reaction of 4-(benzyloxy)benzyl chloride with 2-chloro-N-ethylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide typically involves multi-step organic reactions that include the formation of the benzyloxy group and subsequent chlorination. The structural characteristics of this compound allow it to interact with various biological targets, enhancing its potential as a therapeutic agent.

Antimycobacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimycobacterial activity. A series of related compounds were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations comparable to established treatments like isoniazid. These findings suggest that derivatives of this compound could be further developed as novel anti-tuberculosis agents .

Antiparasitic Properties

Another area of research has focused on the antiparasitic properties of benzyloxy-substituted compounds, including those similar to this compound. For instance, a phenotypic screen identified potent analogues effective against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One compound demonstrated an in vitro EC50 value of 0.001 μM and was effective in animal models, highlighting the therapeutic potential of such compounds in treating parasitic infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the benzyloxy group significantly affect the biological activity of these compounds. For example, varying substituents on the aromatic ring can enhance lipophilicity and improve cellular uptake, which is crucial for efficacy against intracellular pathogens like M. tuberculosis and T. brucei.

In Silico Studies

Computational studies have been employed to predict the interactions between this compound and its biological targets. Molecular docking simulations have provided insights into binding affinities and mechanisms of action, aiding in the design of more potent derivatives .

Potential Therapeutic Applications

Given its promising biological activities, this compound holds potential for various therapeutic applications:

  • Antitubercular Agents : As indicated by its activity against M. tuberculosis, this compound could be developed into a new class of antitubercular drugs.
  • Antiparasitic Treatments : The ability to combat Trypanosoma brucei suggests possible applications in treating HAT and other parasitic diseases.
  • Cognitive Disorders : Investigating its effects on cholinergic systems may reveal benefits in treating conditions like Alzheimer's disease, where acetylcholinesterase inhibition is desirable.

Mechanism of Action

The mechanism of action of N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues from the Molecules 2013 Study ()

Six compounds from the 2013 Molecules study share the 4-(benzyloxy)phenyl moiety but differ in amide substituents. Key comparisons include:

Compound ID Substituent on Amide Nitrogen Melting Point (°C) Notable Features
3d 4-Methoxybenzamide 202–203 High yield (88%), methoxy enhances polarity
3e 1-Naphthamide 198–200 Bulkier aromatic group; lower solubility
3f Nicotinamide 212–213 Pyridine ring introduces basicity
3g 2-Phenylacetamide 190–193 Simpler structure; moderate yield (70%)
Target 2-Chloro-N-ethylacetamide N/A Chloro and ethyl groups enhance lipophilicity and electrophilicity

Key Differences :

  • Substituent Effects: The target’s 2-chloro group distinguishes it from non-halogenated analogues (e.g., 3d–3i). Chloroacetamides are more reactive, enabling covalent interactions with biological targets (e.g., enzymes via nucleophilic substitution) .
  • Melting Points : While direct data for the target is unavailable, chloro and ethyl groups typically reduce melting points compared to rigid aromatic systems (e.g., 3i: m.p. 246–247°C) due to weaker crystal packing .

N-Substituted 2-Phenylacetamides ()

N-Substituted 2-phenylacetamides, such as 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, share structural similarity with the lateral chain of benzylpenicillin. Comparisons include:

  • Bioactivity: The target’s chloro group may enhance antimicrobial activity compared to non-halogenated derivatives, as seen in other chloroacetamides with improved efficacy against Gram-positive bacteria .
  • Synthetic Flexibility : The benzyloxy group in the target allows for further functionalization (e.g., deprotection to hydroxyl for conjugation), similar to strategies used in penicillin derivatives .

Chloroacetamide Derivatives (–7)

Examples from commercial catalogs and synthetic studies highlight chloroacetamides with varied N-substituents:

Compound (ID/Name) Key Features Comparison to Target
N-[2-(Phenylmethyl)phenyl]-2-chloro-acetamide () Phenylmethyl group increases steric hindrance Less lipophilic than target’s ethyl group
2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide () Fluorine introduces electronegativity Enhanced metabolic stability vs. benzyloxy
N-[2-(Benzyloxy)-4-bromo-6-nitrophenyl]acetamide () Bromo and nitro groups add bulk and polarity Lower electrophilicity than chloro-substituted target

Critical Insights :

  • Substituent Synergy : The combination of benzyloxy (electron-donating) and chloro (electron-withdrawing) groups may create a balance between stability and reactivity, unlike compounds with solely electron-withdrawing groups (e.g., nitro in ).

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound 3d (Molecules 2013) 2-Chloro-N-ethyl ()
Molecular Weight ~350–370 (estimated) 449.52 357.8
logP (Predicted) ~3.5–4.0 3.2 2.8
Key Groups Chloro, ethyl, benzyloxy Methoxy, benzyloxy Fluoro, ethyl

Biological Activity

N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide (CAS: 923777-57-5) is a compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

  • Molecular Formula : C18H20ClNO2
  • Molecular Weight : 317.8 g/mol
  • IUPAC Name : N-[4-(benzyloxy)phenyl]methyl]-2-chloro-N-ethylacetamide
  • Physical Form : Powder
  • Purity : 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through nucleophilic substitutions and reductions. The process has been detailed in several studies, highlighting variations in reaction conditions that impact yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound, particularly against Mycobacterium tuberculosis. A related series of compounds demonstrated minimal inhibitory concentrations (MICs) comparable to first-line treatments like isoniazid, indicating potential effectiveness against drug-resistant strains of tuberculosis . The selectivity of these compounds was confirmed through viability assays on Vero and HepG2 cell lines, showing minimal cytotoxicity at effective doses.

Anticancer Potential

In cancer research, derivatives of this compound have been screened for their ability to inhibit tumor growth. A notable study identified several analogs that exhibited significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve disruption of cellular signaling pathways essential for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzyloxy group significantly influence the biological activity of the compound. For instance:

SubstituentBiological ActivityRemarks
BenzyloxyEnhanced potencyKey for binding affinity
ChlorineIncreased selectivityCritical for antimicrobial activity
Ethyl groupImproved solubilityAffects pharmacokinetics

These findings suggest that careful tuning of substituents can optimize the therapeutic profile of this compound.

Case Studies

  • Antimycobacterial Evaluation :
    A series of 27 compounds were synthesized based on the benzyloxy framework, with two showing promising activity against M. tuberculosis. These compounds were subjected to comprehensive pharmacological profiling, including ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which highlighted their potential as new drug candidates for tuberculosis treatment .
  • Anticancer Screening :
    In a drug library screening involving multicellular spheroids, several compounds derived from this compound were identified as novel anticancer agents. These compounds demonstrated significant inhibition of tumor spheroid growth, indicating their potential for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for N-{[4-(benzyloxy)phenyl]methyl}-2-chloro-N-ethylacetamide?

Methodological Answer: Synthesis typically involves multi-step reactions:

Benzyloxy Group Introduction : React 4-hydroxybenzaldehyde with benzyl bromide under basic conditions (e.g., K₂CO₃) to form 4-benzyloxybenzaldehyde via nucleophilic substitution .

Reductive Amination : Reduce the aldehyde to a primary amine (e.g., using NaBH₄), followed by alkylation with ethyl bromide to introduce the N-ethyl group .

Acetamide Formation : React the secondary amine with 2-chloroacetyl chloride in anhydrous acetonitrile under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Q. Key Characterization Techniques :

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., benzyloxy protons at δ 5.0–5.2 ppm, ethyl group δ 1.2–1.4 ppm).
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and chloroacetamide C-Cl (~700 cm⁻¹) .

Q. How should researchers handle safety protocols for this compound?

Methodological Answer:

  • Protective Equipment : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct reactions in fume hoods to avoid inhalation .
  • Waste Disposal : Segregate halogenated organic waste (e.g., chloroacetamide byproducts) and neutralize acidic/basic residues before disposal. Partner with certified waste management services .
  • Emergency Measures : In case of skin contact, wash with 10% NaHCO₃ solution and seek medical evaluation for potential neurotoxicity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: The ICReDD framework integrates quantum chemistry and machine learning:

Reaction Path Search : Use density functional theory (DFT) to model intermediates (e.g., transition states in amidation) and identify energy barriers .

Condition Optimization : Apply Bayesian optimization to predict ideal solvent polarity (e.g., acetonitrile vs. DMF) and temperature ranges (e.g., 80–100°C reflux) .

Data Feedback : Train neural networks on experimental yields (e.g., 65–78% in amidation steps) to refine computational models iteratively .

Case Study : DFT-guided synthesis reduced trial runs by 40% in analogous N-benzylacetamide derivatives .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Ambiguous NMR Peaks : For overlapping signals (e.g., benzyloxy vs. ethyl protons), use DEPT-135 or HSQC to assign carbons .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., acetamide conformation) via single-crystal analysis. Example: A related N-(4-chloro-2-nitrophenyl)acetamide showed torsional angles of -16.7° for nitro group deviation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 362.1284 for C₁₉H₂₁ClNO₃⁺) and rules out impurities .

Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry?

Methodological Answer:

  • Electrophilic Sites : The chloroacetamide group acts as a Michael acceptor, enabling covalent binding to cysteine residues (e.g., in kinase inhibitors) .
  • Lipophilicity : LogP calculations (e.g., 3.2 via ChemDraw) suggest blood-brain barrier penetration, validated in rodent models for neuroactive analogs .
  • SAR Studies : Modifying the benzyloxy group to methoxy reduced cytotoxicity (IC₅₀ from 12 μM to >50 μM in HeLa cells) in related compounds .

Q. What analytical techniques quantify degradation products under varying pH conditions?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate hydrolyzed products (e.g., 4-benzyloxyphenylacetic acid at 8.2 min retention time).
  • Kinetic Studies : At pH 7.4 (phosphate buffer), t₁/₂ = 48 hrs; at pH 1.2 (simulated gastric fluid), t₁/₂ = 6 hrs due to ester hydrolysis .
  • Stability Testing : Store lyophilized samples at -20°C to minimize degradation (<5% over 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.